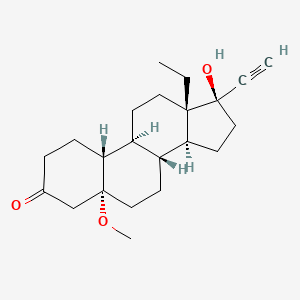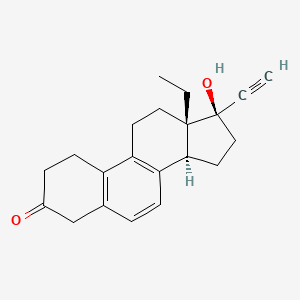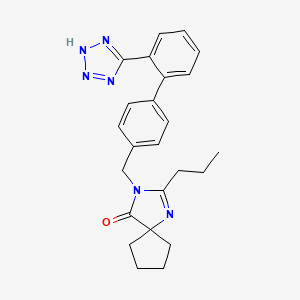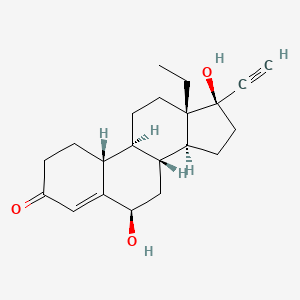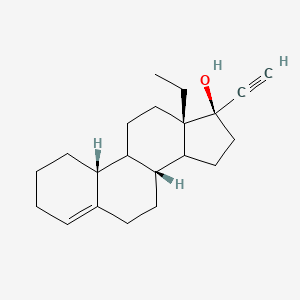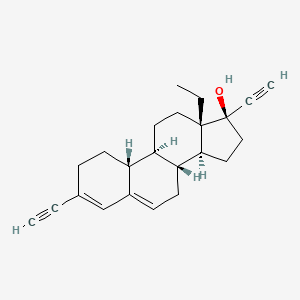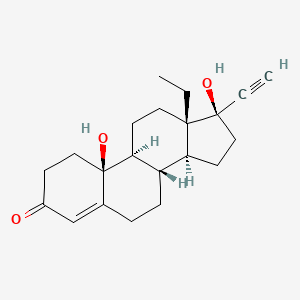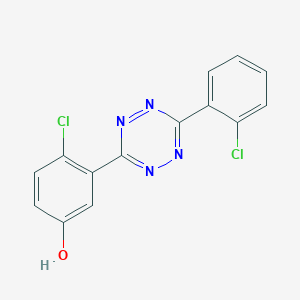
Bromhexin-verwandte Verbindung 2 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromhexine Related Compound 2 Hydrochloride is a derivative of bromhexine, a mucolytic agent used to treat respiratory disorders associated with excessive mucus secretion. Bromhexine itself is derived from the Adhatoda vasica plant and is known for its ability to decrease the viscosity of mucus, thereby enhancing mucus clearance and improving breathing .
Wissenschaftliche Forschungsanwendungen
Bromhexine Related Compound 2 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and mucus secretion.
Medicine: Investigated for its potential use in treating respiratory diseases and its role in enhancing the efficacy of other therapeutic agents.
Industry: Utilized in the formulation of cough syrups and other respiratory medications
Wirkmechanismus
Target of Action
Bromhexine Related Compound 2 HCl, also known as Bromhexine, primarily targets the mucus in the respiratory tract . It is a mucolytic agent used for a variety of respiratory conditions associated with increased mucus secretion . It aids in the clearance of excess mucus, improving breathing and reducing cough .
Mode of Action
Bromhexine acts on the respiratory tract by modifying mucus viscosity and enhancing its clearance . It is secretolytic, increasing the production of serous mucus in the respiratory tract, which makes the phlegm thinner and less viscous . This contributes to a secretomotoric effect, allowing the cilia to more easily transport the phlegm out of the lungs .
Biochemical Pathways
Bromhexine enhances mucus transport by reducing mucus viscosity and by activating the ciliated epithelium (mucociliary clearance) . In clinical studies, bromhexine showed a secretolytic and secretomotor effect in the bronchial tract area, which facilitates expectoration and eases cough .
Pharmacokinetics
The pharmacokinetic data for oral Bromhexine show that the adult maximum blood concentration (C max) with oral administration of 8 mg Bromhexine is 22.50 ± 7.50 μg/L . The concentration in the parenchymal tissue of the lung is 54–132.75 ng/mL, far less than the concentration of target cells .
Result of Action
The result of Bromhexine’s action is the reduction of mucus viscosity and the enhancement of mucus clearance in the respiratory tract . This leads to improved breathing and reduced cough . It has been shown to increase the proportion of serous bronchial secretion, making it more easily expectorated .
Action Environment
The action of Bromhexine is influenced by the environment within the respiratory tract. It is formulated to address respiratory conditions characterized by excessive mucus production and impaired clearance . Bromhexine HCl, the active ingredient, acts on the respiratory tract by modifying mucus viscosity and enhancing its clearance . This mechanism supports improved airway hygiene, reduced cough severity, and enhanced expectoration .
Biochemische Analyse
Biochemical Properties
Bromhexine Related Compound 2 HCl, like Bromhexine, is likely to play a role in biochemical reactions related to mucus regulation. Bromhexine affects the mucosal rheological properties by limiting the synthesis of glycoproteins that are released to the mucus and change its viscosity . It also causes the depolarization of macromolecules .
Cellular Effects
Bromhexine and its related compounds may have significant effects on various types of cells, particularly those in the respiratory tract. It has been found to enhance the secretion of various mucus components by modifying the physicochemical characteristics of mucus . These changes, in turn, increase mucociliary clearance and reduce cough .
Molecular Mechanism
Bromhexine, from which it is derived, is known to act as a potent inhibitor of transmembrane serine protease 2 (TMPRSS2) . TMPRSS2 plays a key role in SARS-CoV-2 binding to the host cell receptor, thereby achieving viral invasion and infection .
Temporal Effects in Laboratory Settings
The temporal effects of Bromhexine Related Compound 2 HCl in laboratory settings are not well-documented. Bromhexine, the parent compound, has been studied for its effects over time. For instance, it has been used in clinical trials for COVID-19 patients, with the primary outcomes being mortality within 28 days of hospitalization, rate of intubation, and clinical improvement .
Dosage Effects in Animal Models
For instance, in dogs and cats, Bromhexine has been used as a mucolytic agent .
Metabolic Pathways
Bromhexine is known to be metabolized by the liver to ambroxol .
Transport and Distribution
After intravenous administration, Bromhexine was rapidly and widely distributed throughout the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bromhexine Related Compound 2 Hydrochloride involves multiple steps, starting from the precursor compounds. The primary synthetic route includes the bromination of aniline derivatives, followed by cyclohexylation and methylation reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .
Industrial Production Methods: Industrial production of Bromhexine Related Compound 2 Hydrochloride typically involves large-scale chemical synthesis using automated reactors. The process includes strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Bromhexine Related Compound 2 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced with other halogens or functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone
Major Products Formed: The major products formed from these reactions include various brominated and de-brominated derivatives, which can have different pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Ambroxol Hydrochloride: A metabolite of bromhexine with similar mucolytic properties.
Guaifenesin: Another expectorant used to reduce mucus viscosity.
Acetylcysteine: A mucolytic agent that breaks down mucus by disrupting disulfide bonds in mucoproteins
Uniqueness: Bromhexine Related Compound 2 Hydrochloride is unique due to its dual action of reducing mucus viscosity and enhancing mucus clearance. Its ability to act on both the physical properties of mucus and the cellular mechanisms involved in mucus secretion sets it apart from other mucolytic agents .
Eigenschaften
CAS-Nummer |
32193-43-4 |
|---|---|
Molekularformel |
C14H22BrCl3N2 |
Molekulargewicht |
404.61 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


